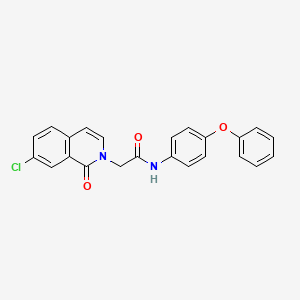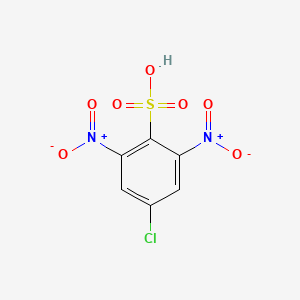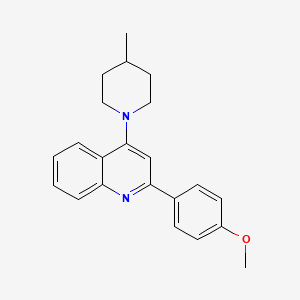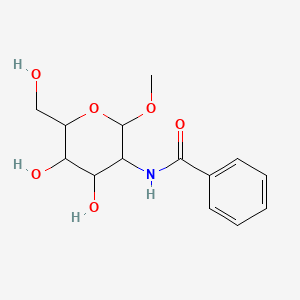
1-(4-Benzoylphenyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(4-benzoylphényl)-3-phénylurée est un composé organique appartenant à la classe des dérivés de l'urée. Ce composé se caractérise par la présence d'un groupe benzoyle lié à un cycle phényle, qui est lui-même lié à une partie urée.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 1-(4-benzoylphényl)-3-phénylurée peut être synthétisée selon plusieurs méthodes. Une approche courante implique la réaction de la 4-aminobenzophénone avec l'isocyanate de phényle. La réaction se déroule généralement dans des conditions douces, souvent en présence d'une base telle que la triéthylamine, pour produire le produit souhaité.
Schéma réactionnel : [ \text{4-Aminobenzophénone} + \text{Isocyanate de phényle} \rightarrow \text{1-(4-benzoylphényl)-3-phénylurée} ]
Méthodes de production industrielle
Dans un contexte industriel, la synthèse de la 1-(4-benzoylphényl)-3-phénylurée peut être mise à l'échelle en optimisant les conditions de réaction telles que la température, le solvant et le temps de réaction. Des réacteurs à écoulement continu peuvent être utilisés pour améliorer l'efficacité et le rendement du processus. L'utilisation de catalyseurs et de systèmes automatisés peut également simplifier la production.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(4-benzoylphényl)-3-phénylurée subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés d'amines.
Substitution : Des réactions de substitution électrophile aromatique peuvent se produire sur les cycles phényle.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme le brome ou le chlore en présence d'un catalyseur acide de Lewis peuvent faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de benzoylphényle, tandis que la réduction peut produire des dérivés de la phénylamine.
Applications De Recherche Scientifique
La 1-(4-benzoylphényl)-3-phénylurée a une large gamme d'applications en recherche scientifique :
Chimie : Elle est utilisée comme brique de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Elle est utilisée dans le développement de matériaux et de revêtements avancés.
5. Mécanisme d'action
Le mécanisme d'action de la 1-(4-benzoylphényl)-3-phénylurée implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux protéines et aux enzymes, modifiant ainsi leur activité. Cette interaction peut conduire à divers effets biologiques, tels que l'inhibition de la prolifération cellulaire ou l'induction de l'apoptose dans les cellules cancéreuses. Les voies et les cibles exactes sont encore en cours d'investigation.
Mécanisme D'action
The mechanism of action of 1-(4-Benzoylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(4-benzoylphényl)-3-phénylurée
- 1-(4-benzoylphényl)-3-(4-méthylphényl)urée
- 1-(4-benzoylphényl)-3-(4-chlorophényl)urée
Unicité
La 1-(4-benzoylphényl)-3-phénylurée est unique en raison de son arrangement structurel spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des schémas de réactivité et des activités biologiques différents, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
109805-15-4 |
|---|---|
Formule moléculaire |
C20H16N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-(4-benzoylphenyl)-3-phenylurea |
InChI |
InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)22-20(24)21-17-9-5-2-6-10-17/h1-14H,(H2,21,22,24) |
Clé InChI |
FPVKTDRLERQLAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B11958200.png)


![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)

![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)

![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)





